molecular formula C16H24N4O4 B14009922 2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 59886-46-3

2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14009922
CAS No.: 59886-46-3
M. Wt: 336.39 g/mol
InChI Key: ZWJVEPYNBXQEFJ-UHFFFAOYSA-N
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Description

2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione is a member of the class of 1,4-benzoquinones. This compound is characterized by the presence of aziridin-1-yl groups at positions 2 and 5, and (2-hydroxyethyl)amino groups at positions 3 and 6 on the cyclohexa-2,5-diene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 1,4-benzoquinone with aziridine and (2-hydroxyethyl)amine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted quinones and hydroquinones, which can be further functionalized for specific applications.

Scientific Research Applications

2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione involves the formation of reactive intermediates that can interact with various molecular targets. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes . This mechanism is particularly relevant in its potential use as an antineoplastic agent, where it can disrupt the replication of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diaziridin-1-yl-3,6-bis(2-hydroxyethyl-methyl-amino)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of aziridinyl and hydroxyethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

59886-46-3

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

2,5-bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H24N4O4/c1-17(7-9-21)11-13(19-3-4-19)16(24)12(18(2)8-10-22)14(15(11)23)20-5-6-20/h21-22H,3-10H2,1-2H3

InChI Key

ZWJVEPYNBXQEFJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=C(C(=O)C(=C(C1=O)N2CC2)N(C)CCO)N3CC3

Origin of Product

United States

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